2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline
Overview
Description
2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline: is an organic compound with the molecular formula C13H15NO2S and a molecular weight of 249.33 g/mol . This compound is characterized by the presence of two methoxy groups attached to the benzene ring and a thienylmethyl group attached to the nitrogen atom of the aniline moiety. It is primarily used in research settings, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline typically involves the reaction of 2,5-dimethoxyaniline with a thienylmethyl halide under basic conditions. The reaction can be carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction mixture is usually heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline can undergo oxidation reactions, particularly at the methoxy groups or the thienyl ring. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced at the nitro group if present, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, nucleophiles
Major Products Formed:
Oxidation: Formation of quinones or sulfoxides
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted anilines or thienyl derivatives
Scientific Research Applications
Chemistry: 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline is used as a biochemical tool in proteomics research. It can be used to study protein interactions and modifications .
Biology: In biological research, this compound can be used to investigate the effects of methoxy and thienyl groups on biological activity. It may also be used in studies related to enzyme inhibition and receptor binding .
Medicine: While not commonly used in therapeutic applications, this compound can be used in medicinal chemistry research to develop new drugs or to study the pharmacokinetics and pharmacodynamics of related compounds .
Industry: In industrial settings, this compound can be used as an intermediate in the synthesis of more complex molecules. It may also find applications in the development of new materials or as a component in chemical manufacturing processes .
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline is not well-documented. based on its structure, it is likely to interact with biological targets through its methoxy and thienyl groups. These interactions may involve binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .
Comparison with Similar Compounds
2,5-Dimethoxyaniline: Similar structure but lacks the thienylmethyl group.
2,5-Dimethoxy-N-methyl-aniline: Similar structure but has a methyl group instead of a thienylmethyl group.
2,5-Dimethoxy-N-(2-furylmethyl)aniline: Similar structure but has a furylmethyl group instead of a thienylmethyl group.
Uniqueness: 2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline is unique due to the presence of both methoxy groups and a thienylmethyl group. This combination of functional groups can lead to distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2,5-dimethoxy-N-(thiophen-2-ylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2S/c1-15-10-5-6-13(16-2)12(8-10)14-9-11-4-3-7-17-11/h3-8,14H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIAZQHIXKKKKOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NCC2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.